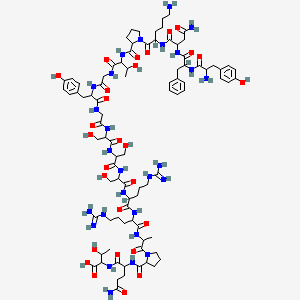
116826-37-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 116826-37-0 is known as Calmodulin-Dependent Protein Kinase II (281-309) . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular formula of this compound is C146H254N46O39S3 . Its molecular weight is 3374.06 g/mol . The sequence of this peptide is Met-His-Arg-Gln-Glu-Thr-Val-Asp-Cys-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in water . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Targeted Cancer Therapies and Molecular Medicine
Research on 116826-37-0 has contributed to the field of cancer treatment, particularly in understanding the molecular basis of cancer. The developments in targeted cancer therapies, cancer biomarkers, and genomic medicine are a testament to the drug's impact in transitioning from theoretical research to clinical reality. This drug has helped in the exploration of new patient-centered models of cancer care, emphasizing the importance of molecular descriptions in cancer detection, classification, monitoring, and treatment (Kiberstis & Travis, 2006).
Influence on Blood Pressure and Renin-Angiotensin System
Another application of 116826-37-0 is its effect on the cardiovascular system. Studies have examined its role as an orally active angiotensin II antagonist, focusing on its influence on blood pressure and the renin-angiotensin system. This research offers insights into the drug's potency and long-lasting effects on these physiological systems (Delacrétaz et al., 1995).
Antitussive Properties
Research has also delved into the antitussive (cough suppressing) properties of 116826-37-0, particularly its effectiveness compared to other antitussive drugs. This area of study is crucial for understanding the potential of 116826-37-0 in treating respiratory conditions such as bronchitis and asthma (Kaśe et al., 1958).
Antidepressant Effects
The antidepressant effects of 116826-37-0 have been explored in clinical trials. Studies show that it exhibits significant antidepressant effects, observable as early as the second day of treatment. These findings highlight the potential of 116826-37-0 in mental health treatment, especially for depression (Stefanis et al., 1982).
Developmental Toxicity Studies
116826-37-0 has been studied for its developmental toxicity, particularly in the context of its use during pregnancy and lactation. Such studies are vital for determining the safe use of this drug during critical stages of development (Kim et al., 2004).
Musculoskeletal Toxicity in Osteoarthritis Treatment
There is research on the use of 116826-37-0 in treating osteoarthritis, particularly focusing on its musculoskeletal toxicity. This study provides valuable data on the balance between the therapeutic benefits and potential risks associated with its use in osteoarthritis (Krzeski et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of compound 116826-37-0 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-amino-5-chlorobenzophenone", "sodium hydroxide", "thionyl chloride", "dimethylformamide", "acetic anhydride", "triethylamine", "methanol", "water" ], "Reaction": [ "The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride in the presence of dimethylformamide to form 4-chloro-3-nitrobenzoyl chloride.", "The resulting product is then reacted with 2-amino-5-chlorobenzophenone in the presence of triethylamine and methanol to form the intermediate compound.", "The intermediate compound is then treated with sodium hydroxide to form the final product.", "The final product is purified by recrystallization from acetic anhydride and water." ] } | |
Numéro CAS |
116826-37-0 |
Nom du produit |
116826-37-0 |
Formule moléculaire |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
Poids moléculaire |
3374.06 |
Séquence |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






